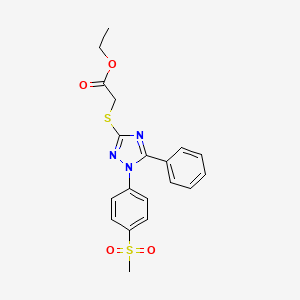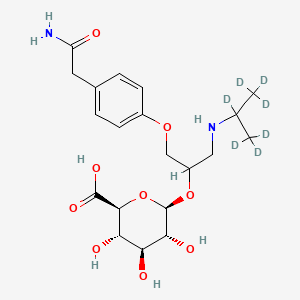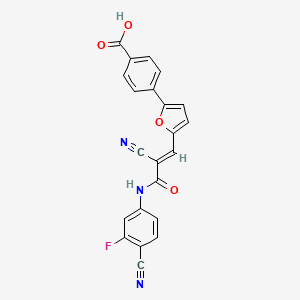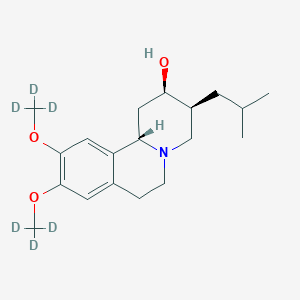
cis (2,3)-Dihydro Tetrabenazine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is a deuterated form of dihydrotetrabenazine, which is an impurity of tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, (2R,3S,11bS)-Dihydrotetrabenazine-D6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tetrabenazine and its derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2R,3S,11bS)-Dihydrotetrabenazine-D6 involves the selective reduction of tetrabenazine. The process typically uses borane or various borane complexes as reducing agents under low-temperature conditions . The stereoselective reduction is crucial to obtain the desired isomer. The reaction conditions are optimized to improve the yield and stereoselectivity, avoiding the need for extensive column chromatography purification.
Industrial Production Methods
For industrial production, the same synthetic route is scaled up. The process involves maintaining stringent conditions to ensure high purity and yield. The use of cleanroom environments and cGMP (current Good Manufacturing Practice) standards are essential to produce (2R,3S,11bS)-Dihydrotetrabenazine-D6 at a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Reduction: The compound is synthesized through the reduction of tetrabenazine.
Oxidation: It can be oxidized to form different metabolites.
Substitution: Various substitution reactions can be performed to modify its structure.
Common Reagents and Conditions
Reduction: Borane or borane complexes under low-temperature conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various isomers and metabolites of dihydrotetrabenazine, which are studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is widely used in scientific research, including:
Chemistry: Studying the stereoselective synthesis and reaction mechanisms of VMAT2 inhibitors.
Biology: Investigating the metabolic pathways and pharmacokinetics of tetrabenazine and its derivatives.
Medicine: Researching the therapeutic effects and side effects of VMAT2 inhibitors in treating movement disorders.
Industry: Used in the development and quality control of pharmaceutical products containing tetrabenazine.
Wirkmechanismus
(2R,3S,11bS)-Dihydrotetrabenazine-D6 exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. The molecular targets include VMAT2, and the pathways involved are related to the regulation of neurotransmitter levels in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,11bR)-Dihydrotetrabenazine: Another isomer with different stereochemistry.
(2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with distinct pharmacological properties.
Tetrabenazine: The parent compound used in the treatment of hyperkinetic movement disorders.
Uniqueness
(2R,3S,11bS)-Dihydrotetrabenazine-D6 is unique due to its deuterated form, which provides advantages in studying metabolic stability and pharmacokinetics. The deuterium atoms replace hydrogen atoms, leading to a slower metabolic rate and providing more accurate data in pharmacokinetic studies.
Eigenschaften
CAS-Nummer |
1351947-42-6 |
|---|---|
Molekularformel |
C19H29NO3 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
InChI-Schlüssel |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


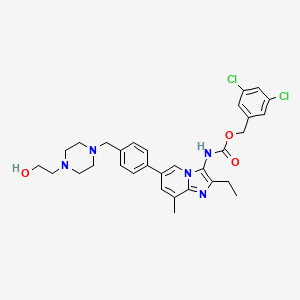
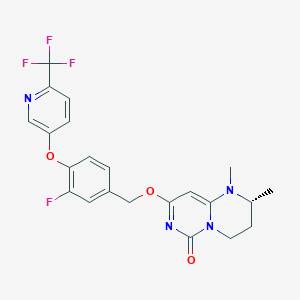
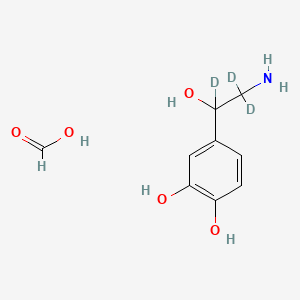
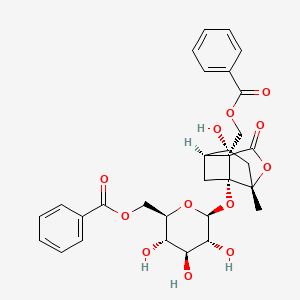
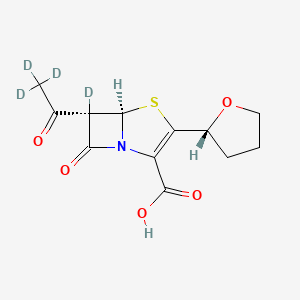
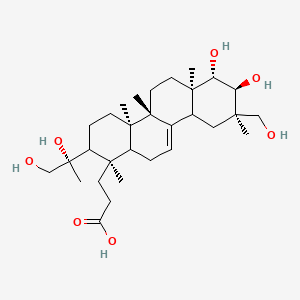
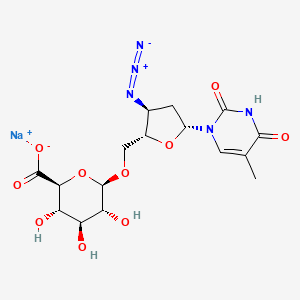
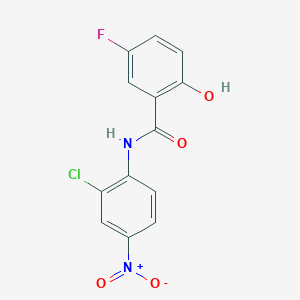
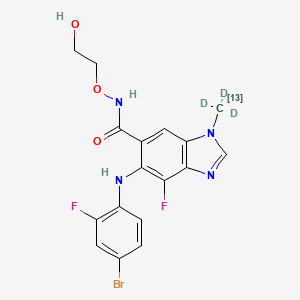
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

